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Compound of Interest

Compound Name: TX-1918

Cat. No.: B162848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of TX-1918, a potent inhibitor of

eukaryotic Elongation Factor 2 Kinase (eEF2K) and Src kinase, and detail protocols for its

characterization using various protein binding assays.

Introduction to TX-1918
TX-1918, with the chemical name 2-((3,5-dimethyl-4-hydroxyphenyl)methylene)-4-

cyclopentene-1,3-dione, has been identified as a dual inhibitor of eEF2K and Src kinase.[1]

eEF2K is a key regulator of protein synthesis, acting as a brake on translation elongation to

conserve energy during periods of cellular stress, such as nutrient deprivation.[2][3][4] Src

kinase is a non-receptor tyrosine kinase that plays a pivotal role in a multitude of cellular

processes, including proliferation, differentiation, survival, and migration. The dual inhibitory

action of TX-1918 makes it a valuable tool for studying the interplay between cellular

metabolism and signaling, and a potential starting point for the development of novel

therapeutics.

Data Presentation: Inhibitory Activity of TX-1918
The following table summarizes the in vitro inhibitory and cytotoxic activities of TX-1918 against

various kinases and cancer cell lines.
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Target/Cell Line IC50 (µM) Assay Type Reference

eEF2K 0.44 In vitro kinase assay [1]

Src kinase 4.4 In vitro kinase assay [1]

Protein Kinase A

(PKA)
44 In vitro kinase assay [1]

Protein Kinase C

(PKC)
44 In vitro kinase assay [1]

EGFR Kinase 440 In vitro kinase assay [1]

HepG2 (Human Liver

Cancer)
2.7 Cytotoxicity assay [1]

HCT116 (Human

Colon Cancer)
230 Cytotoxicity assay [1]

Signaling Pathways
The following diagrams illustrate the signaling pathways of eEF2K and Src kinase, highlighting

the points of inhibition by TX-1918.
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Caption: eEF2K Signaling Pathway and Inhibition by TX-1918.
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Caption: Src Kinase Signaling Pathway and Inhibition by TX-1918.

Experimental Protocols for Protein Binding Assays
The following are generalized protocols for common protein binding assays that can be

adapted for characterizing the interaction of TX-1918 with eEF2K and Src kinase. It is

recommended to optimize these protocols for specific experimental conditions.

Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in the polarization of fluorescent light emitted from

a small fluorescently labeled ligand (tracer) upon binding to a larger protein. A competitive FP
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assay can be used to determine the binding affinity of an unlabeled compound (TX-1918) by

measuring its ability to displace the fluorescent tracer from the protein.

Experimental Workflow:

Preparation

Assay Execution Data Analysis

Prepare Fluorescent Tracer
(e.g., ATP-competitive probe)

Mix Kinase, Tracer,
and TX-1918 in microplate

Prepare Kinase Solution
(eEF2K or Src)
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Incubate to reach equilibrium Read Fluorescence Polarization Plot Polarization vs.
[TX-1918] Calculate IC50 and Ki

Click to download full resolution via product page

Caption: Fluorescence Polarization Assay Workflow.

Protocol:

Reagents and Materials:

Purified recombinant human eEF2K or Src kinase.

Fluorescently labeled tracer (e.g., a fluorescent ATP analog or a known fluorescent

inhibitor).

TX-1918 stock solution (e.g., 10 mM in DMSO).

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT,

0.01% Triton X-100).

384-well, low-volume, black microplates.
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A microplate reader capable of measuring fluorescence polarization.

Procedure:

1. Prepare a serial dilution of TX-1918 in assay buffer. The final concentrations should

typically range from 100 µM to 1 nM.

2. Prepare a working solution of the kinase and the fluorescent tracer in assay buffer. The

optimal concentrations of kinase and tracer should be determined empirically but are

typically in the low nanomolar range.

3. In a 384-well plate, add 5 µL of the TX-1918 dilution series.

4. Add 10 µL of the kinase/tracer mixture to each well.

5. Include control wells:

No inhibitor control: Kinase + tracer + assay buffer with DMSO.

No kinase control (for background): Tracer + assay buffer.

6. Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the

binding to reach equilibrium.

7. Measure the fluorescence polarization on a suitable plate reader.

Data Analysis:

1. Subtract the background polarization from all readings.

2. Plot the polarization values against the logarithm of the TX-1918 concentration.

3. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

4. The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff

equation, which requires knowledge of the tracer's dissociation constant (Kd).

Surface Plasmon Resonance (SPR)
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Principle: SPR is a label-free technique that measures the change in the refractive index at the

surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the

chip. This allows for the real-time determination of binding kinetics (association and

dissociation rates) and affinity.

Experimental Workflow:
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Caption: Surface Plasmon Resonance Workflow.

Protocol:

Reagents and Materials:

Purified recombinant human eEF2K or Src kinase (with a tag for immobilization, e.g., His-

tag or GST-tag, or for amine coupling).

SPR sensor chip (e.g., CM5, NTA, or Series S sensor chip).

Immobilization reagents (e.g., EDC/NHS for amine coupling).

TX-1918 stock solution (e.g., 10 mM in DMSO).
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Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA,

0.05% v/v Surfactant P20), with a final DMSO concentration matched to the sample.

Regeneration solution (e.g., 10 mM Glycine-HCl pH 1.5).

SPR instrument.

Procedure:

1. Immobilize the kinase onto the sensor chip surface according to the manufacturer's

instructions. A reference flow cell should be prepared by performing the immobilization

chemistry without the protein.

2. Prepare a serial dilution of TX-1918 in running buffer. A typical concentration range would

be 0.1 to 10 times the expected Kd.

3. Inject the TX-1918 dilutions over the sensor chip surface at a constant flow rate.

4. Monitor the association of TX-1918 to the immobilized kinase in real-time.

5. After the association phase, switch to running buffer to monitor the dissociation of the

compound.

6. After each cycle, regenerate the sensor surface by injecting the regeneration solution to

remove any bound TX-1918.

7. Include buffer-only injections (with matched DMSO) for double referencing.

Data Analysis:

1. Subtract the reference flow cell signal from the active flow cell signal and then subtract the

buffer-only injection signal.

2. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding

model) using the instrument's analysis software.

3. This will yield the association rate constant (kon), dissociation rate constant (koff), and the

equilibrium dissociation constant (Kd).
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Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs when two molecules interact. By

titrating a ligand into a solution containing a protein, the binding affinity (Kd), stoichiometry (n),

and enthalpy (ΔH) of the interaction can be determined in a single experiment.

Experimental Workflow:

Preparation

Assay Execution Data Analysis

Prepare Kinase in ITC buffer
(in sample cell) Degas both solutions

Prepare TX-1918 in matched
ITC buffer (in syringe)

Inject TX-1918 into kinase
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Caption: Isothermal Titration Calorimetry Workflow.

Protocol:

Reagents and Materials:

Purified recombinant human eEF2K or Src kinase (high concentration and purity are

critical).

TX-1918 stock solution (e.g., 10 mM in DMSO).

ITC buffer (e.g., 20 mM HEPES or phosphate buffer pH 7.5, 150 mM NaCl). The buffer for

the protein and ligand must be identical to minimize heats of dilution.

Isothermal titration calorimeter.

Procedure:

1. Dialyze the protein extensively against the ITC buffer.
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2. Prepare the TX-1918 solution in the final dialysis buffer, ensuring the final DMSO

concentration is identical to that in the protein solution (typically <5%).

3. Degas both the protein and TX-1918 solutions immediately before the experiment.

4. Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

5. Load the TX-1918 solution (e.g., 100-500 µM, typically 10-fold higher than the protein

concentration) into the injection syringe.

6. Set the experimental temperature (e.g., 25 °C).

7. Perform a series of small injections (e.g., 2 µL) of the TX-1918 solution into the protein

solution, allowing the system to return to thermal equilibrium between injections.

8. Perform a control experiment by injecting TX-1918 into the buffer alone to measure the

heat of dilution.

Data Analysis:

1. Integrate the heat change for each injection peak.

2. Subtract the heat of dilution from the heat of binding.

3. Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

4. Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding

model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of

binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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